2,3-Dichloro-2,3-dimethylbutanedioyl dichloride
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Overview
Description
2,3-Dichloro-2,3-dimethylbutanedioyl dichloride is an organic compound with the molecular formula C₆H₈Cl₄O₂. It is a derivative of butanedioic acid, where two hydrogen atoms are replaced by chlorine atoms and two methyl groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-2,3-dimethylbutanedioyl dichloride typically involves the chlorination of 2,3-dimethylbutanedioic acid. The reaction is carried out in the presence of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) as chlorinating agents. The reaction conditions usually require an inert atmosphere and controlled temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and improved yield. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-2,3-dimethylbutanedioyl dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxyl groups, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 2,3-dimethylbutanedioic acid or its derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH), ammonia (NH₃), or thiols (RSH) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Substitution: Formation of 2,3-dimethylbutanedioic acid derivatives.
Reduction: Formation of 2,3-dimethylbutanedioic acid.
Oxidation: Formation of more oxidized derivatives of the compound.
Scientific Research Applications
2,3-Dichloro-2,3-dimethylbutanedioyl dichloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,3-Dichloro-2,3-dimethylbutanedioyl dichloride involves its reactivity with nucleophiles. The chlorine atoms are highly electrophilic, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various chemical synthesis processes to introduce different functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobutane: Similar in structure but lacks the carboxyl groups.
2,3-Dichloro-2-methylbutane: Similar but with only one methyl group.
2,3-Dichloro-2,3-dimethylbutane: Lacks the carboxyl groups but has a similar carbon skeleton.
Uniqueness
2,3-Dichloro-2,3-dimethylbutanedioyl dichloride is unique due to the presence of both chlorine atoms and carboxyl groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields.
Properties
CAS No. |
63596-89-4 |
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Molecular Formula |
C6H6Cl4O2 |
Molecular Weight |
251.9 g/mol |
IUPAC Name |
2,3-dichloro-2,3-dimethylbutanedioyl dichloride |
InChI |
InChI=1S/C6H6Cl4O2/c1-5(9,3(7)11)6(2,10)4(8)12/h1-2H3 |
InChI Key |
GOIVYYRYEKWNKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)Cl)(C(C)(C(=O)Cl)Cl)Cl |
Origin of Product |
United States |
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